IDO1 Enzyme Inhibition: Potency Comparison of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate vs. First-Generation Clinical Candidate Indoximod
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate demonstrates exceptional IDO1 inhibitory potency with an IC50 of 13 nM against mouse IDO1 expressed in P815 cells, and 14-16 nM against human IDO1 in multiple cell-based assays [1]. This represents a potency improvement of nearly 4 orders of magnitude compared to the first-generation IDO1 clinical candidate, 1-methyl-D-tryptophan (Indoximod), which exhibits an IC50 of approximately 100 µM (100,000 nM) against hIDO1 [2]. The >7,500-fold difference in potency directly translates to substantially lower required compound concentrations for achieving target engagement, a critical factor in minimizing off-target effects and optimizing drug-like properties in lead optimization campaigns.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1), 14-16 nM (human IDO1) |
| Comparator Or Baseline | 1-methyl-D-tryptophan (Indoximod): IC50 ~100,000 nM (human IDO1) |
| Quantified Difference | Target compound is >7,500-fold more potent |
| Conditions | Mouse IDO1 in transfected P815 cells (16 hr, L-Kyn HPLC); Human IDO1 in IFNγ-stimulated LXF-289 and A375 cells (48 hr, L-Kyn HPLC); Human IDO1 enzymatic assay (UV-Vis spectroscopy) |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry, selecting a core scaffold with low-nanomolar potency de-risks the entire program by providing a significantly stronger starting point for lead optimization compared to micromolar-affinity alternatives.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): IC50 data for inhibition of IDO1. View Source
- [2] Li, Y., et al. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry, 9, 691319. View Source
